4-[Benzyl(methyl)amino]-3-fluorobenzoic acid
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Overview
Description
4-[Benzyl(methyl)amino]-3-fluorobenzoic acid is an organic compound with the molecular formula C15H14FNO2. It is characterized by the presence of a benzyl group, a methylamino group, and a fluorine atom attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Benzyl(methyl)amino]-3-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a fluorobenzoic acid derivative is reacted with benzylmethylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide to facilitate the substitution process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-[Benzyl(methyl)amino]-3-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
4-[Benzyl(methyl)amino]-3-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of advanced materials and as a precursor in various chemical processes
Mechanism of Action
The exact mechanism of action of 4-[Benzyl(methyl)amino]-3-fluorobenzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activities or receptor binding. Further research is needed to elucidate the detailed mechanisms and pathways involved .
Comparison with Similar Compounds
4-Amino-3-fluorobenzoic acid: Similar in structure but with an amino group instead of the benzyl(methyl)amino group.
4-(Benzyl(methyl)carbamoyl)phenylboronic acid: Shares the benzyl(methyl)amino moiety but differs in the presence of a boronic acid group
Uniqueness: 4-[Benzyl(methyl)amino]-3-fluorobenzoic acid is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. Its fluorine atom enhances its reactivity and potential biological activity compared to non-fluorinated analogs .
Properties
CAS No. |
675818-57-2 |
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Molecular Formula |
C15H14FNO2 |
Molecular Weight |
259.27 g/mol |
IUPAC Name |
4-[benzyl(methyl)amino]-3-fluorobenzoic acid |
InChI |
InChI=1S/C15H14FNO2/c1-17(10-11-5-3-2-4-6-11)14-8-7-12(15(18)19)9-13(14)16/h2-9H,10H2,1H3,(H,18,19) |
InChI Key |
IFWJHCNUZKUXQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C(=O)O)F |
Origin of Product |
United States |
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